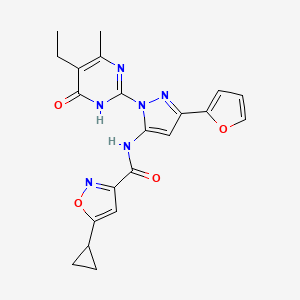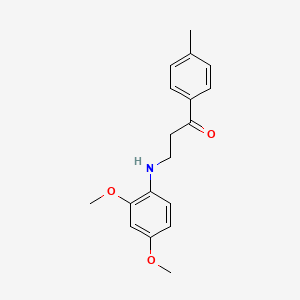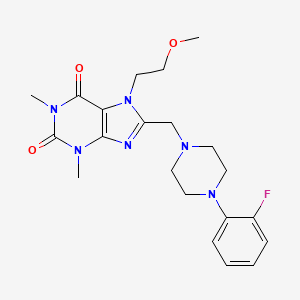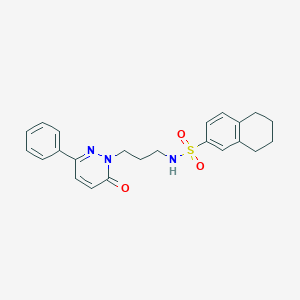
7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Wirkmechanismus
The mechanism of action of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cancer cell growth and inflammation. Specifically, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane in lab experiments is its potential as a therapeutic agent. Additionally, it has a low toxicity profile, making it a safer option for use in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for the study of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, particularly in animal models. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as a therapeutic agent. Finally, it may be useful to explore the potential of this compound in other fields, such as materials science or environmental chemistry.
Synthesemethoden
The synthesis of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves a multi-step process that includes the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with pyridine-3-sulfonamide. The reaction mixture is then treated with sodium hydride, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-21(18,12-3-1-6-15-11-12)16-7-5-14(20-10-8-16)13-4-2-9-19-13/h1-4,6,9,11,14H,5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFCXNTAIIHJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)



![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)




![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)
![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
